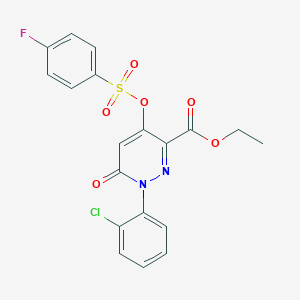
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C19H14ClFN2O6S and its molecular weight is 452.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of the biological activity of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring, sulfonyl group, and various aromatic substituents. Its molecular formula is C₁₈H₁₄ClFNO₅S, and its systematic name reflects its intricate substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various pathogens.
In Vitro Studies
A study evaluating related compounds reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These derivatives displayed not only bactericidal properties but also significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | Not specified | Bactericidal |
| Ciprofloxacin | Not specified | Not specified | Antibiotic |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has been suggested through various assays. Compounds structurally similar to this compound have shown promise in inhibiting pro-inflammatory cytokines in vitro.
Case Studies
In one notable study, a derivative exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) production in human macrophages when tested at concentrations as low as 10 μM. This suggests that modifications to the compound may enhance its anti-inflammatory efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.
- Synergistic Effects : Some derivatives exhibit synergistic effects with existing antibiotics, reducing MIC values significantly when combined with drugs like Ketoconazole .
- Biofilm Disruption : The ability to disrupt biofilm formation is critical for treating chronic infections where biofilms are prevalent.
Toxicity and Safety Profile
Toxicological assessments indicate that compounds in this category generally exhibit low cytotoxicity, with IC50 values exceeding 60 μM for cell lines tested . Hemolytic activity was also low, indicating a favorable safety profile for potential therapeutic applications.
特性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)13-9-7-12(21)8-10-13)11-17(24)23(22-18)15-6-4-3-5-14(15)20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATZLTGOVSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














